molecular formula C11H10N2O2S B1491569 3-Cyclopropyl-6-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 2097957-77-0

3-Cyclopropyl-6-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No. B1491569
CAS RN: 2097957-77-0
M. Wt: 234.28 g/mol
InChI Key: QBEIMRFENFJOSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyclopropyl-6-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione (CPTPD) is a small molecule that has been studied for its potential applications in the fields of synthetic chemistry, drug discovery, and biochemistry. CPTPD has a unique structure that contains three rings and a thiophene group, making it an interesting target for further research. CPTPD has a wide range of potential uses in the laboratory, including synthesis of other molecules, drug discovery, and biochemical studies.

Scientific Research Applications

Synthesis and Chemical Reactions

Research has focused on the synthesis of pyrimidine derivatives and their reactions with electrophiles, providing insights into the chemical properties and potential applications of these compounds in synthetic chemistry. For instance, the cyclization of specific carbonyl-thiosemicarbazides in a basic medium resulted in the formation of pyrimidine diones, which upon further reactions, yielded derivatives with potential as intermediates in organic synthesis (Mekuskiene & Vainilavicius, 2006).

Anticancer and Antimicrobial Studies

The synthesis of metal complexes with pyrimidine derivatives has been studied, demonstrating potential applications in anticancer and antimicrobial fields. For example, novel manganese complexes with pyrimidine derivatives exhibited anticancer activity against breast and colon cancer cell lines, as well as antimicrobial properties against various microorganisms (El-Shwiniy et al., 2020).

Material Science Applications

In material science, the design and synthesis of novel compounds based on the pyrimidine scaffold have been explored for their potential use in organic solar cells. The development of small molecular non-fullerene electron acceptors, for instance, has shown encouraging efficiency when paired with specific electron donors, highlighting the role of pyrimidine derivatives in advancing solar cell technology (Gupta et al., 2017).

Novel Syntheses and Molecular Structures

Efforts in the synthesis of structurally diverse pyrimidine-2,4-dione derivatives have been conducted, showcasing the versatility of these compounds in generating a wide range of heterocyclic structures. This research has contributed to the understanding of the chemical reactivity and potential applications of pyrimidine derivatives in creating novel molecular structures (Verma & Jain, 2012).

properties

IUPAC Name

3-cyclopropyl-6-thiophen-2-yl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S/c14-10-6-8(9-2-1-5-16-9)12-11(15)13(10)7-3-4-7/h1-2,5-7H,3-4H2,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBEIMRFENFJOSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=O)C=C(NC2=O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclopropyl-6-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Cyclopropyl-6-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
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3-Cyclopropyl-6-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
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3-Cyclopropyl-6-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
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3-Cyclopropyl-6-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 5
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3-Cyclopropyl-6-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 6
3-Cyclopropyl-6-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

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